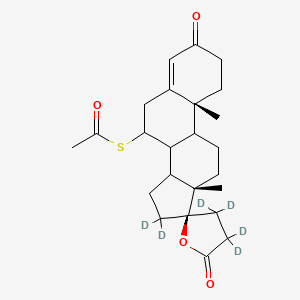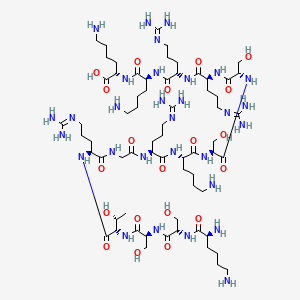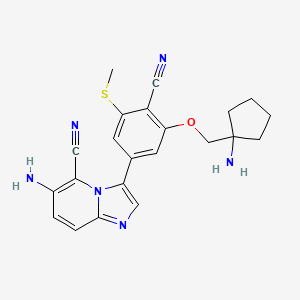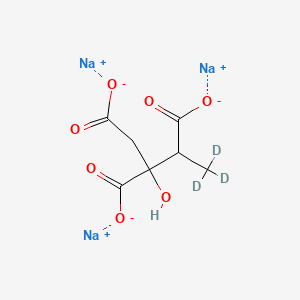![molecular formula C21H20FN5 B12371517 3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QP5038 is a synthetic organic compound known for its potent inhibitory activity against glutaminyl-peptide cyclotransferase-like protein (QPCTL).
Vorbereitungsmethoden
The synthesis of QP5038 involves a structure-based approach starting from a known inhibitor, SEN177. The synthetic route includes the formation of a benzonitrile-based core structure, which is then modified to enhance its inhibitory activity against QPCTL . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
QP5038 undergoes various chemical reactions, including:
Oxidation: QP5038 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: QP5038 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
QP5038 has a wide range of scientific research applications:
Chemistry: Used as a tool molecule to study the inhibition of QPCTL and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of QPCTL in cellular processes and its interaction with other proteins.
Wirkmechanismus
QP5038 exerts its effects by inhibiting the activity of QPCTL, an enzyme involved in the cyclization of N-terminal glutamine and glutamic acid residues on target proteins. This inhibition disrupts the formation of pyroglutamate residues, which are crucial for the interaction between CD47 and signal-regulatory protein alpha (SIRPα). By blocking this interaction, QP5038 enhances macrophage-mediated phagocytosis of tumor cells, thereby promoting antitumor immunity .
Vergleich Mit ähnlichen Verbindungen
QP5038 is compared with other similar compounds such as SEN177 and PQ912. While all these compounds inhibit QPCTL, QP5038 has shown superior inhibitory activity and antitumor efficacy. SEN177 and PQ912 are also known for their inhibitory effects on QPCTL, but QP5038’s unique structure and higher potency make it a more promising candidate for therapeutic applications .
Similar Compounds
SEN177: Another inhibitor of QPCTL with notable inhibitory activity.
Eigenschaften
Molekularformel |
C21H20FN5 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-(6-fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C21H20FN5/c1-26-14-24-13-19(26)15-7-9-27(10-8-15)21-16(11-23)3-2-4-18(21)17-5-6-20(22)25-12-17/h2-6,12-15H,7-10H2,1H3 |
InChI-Schlüssel |
IUBVPNGSCDYBJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)







![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)

![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)


![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
